

Mthfd2-IN-5 off-target effects and how to mitigate them

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Compound of Interest		
Compound Name:	Mthfd2-IN-5	
Cat. No.:	B15615410	Get Quote

Mthfd2-IN-5 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for the use of **Mthfd2-IN-5**, a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Mthfd2-IN-5?

A1: **Mthfd2-IN-5** is a small molecule inhibitor that targets the mitochondrial enzyme MTHFD2. This enzyme is a critical component of one-carbon metabolism, playing a key role in the synthesis of purines and thymidine, which are essential building blocks for DNA and RNA.[1][2] By inhibiting MTHFD2, **Mthfd2-IN-5** disrupts these synthesis pathways, leading to replication stress and subsequent apoptosis in rapidly proliferating cells, such as cancer cells.[1][3]

Q2: What are the potential primary off-targets for **Mthfd2-IN-5**?

A2: The primary off-targets of concern for MTHFD2 inhibitors are the closely related isoforms, MTHFD1 (cytosolic) and MTHFD2L (mitochondrial).[4][5] Due to the high structural similarity in the active sites of these enzymes, achieving absolute selectivity can be challenging.[5][6] Non-selective inhibition of MTHFD1 is a potential concern as it is expressed in healthy adult tissues. [4]



Q3: I am observing a phenotype that doesn't seem consistent with MTHFD2 inhibition. Could this be an off-target effect?

A3: While off-target effects on MTHFD1 or MTHFD2L are possible, unexpected phenotypes can also arise from the downstream consequences of on-target MTHFD2 inhibition. These can include:

- Altered Redox State: MTHFD2 activity is linked to the production of NADPH, a key cellular antioxidant. Inhibition of MTHFD2 can lead to increased reactive oxygen species (ROS) and oxidative stress.[4][7]
- Metabolic Reprogramming: Cells may adapt to MTHFD2 inhibition by altering other metabolic pathways, which could lead to unexpected phenotypic changes.[4]

It is crucial to perform control experiments, such as rescue experiments with formate or thymidine, to distinguish between on-target and off-target effects.[4][8]

Q4: How can I experimentally assess the selectivity of **Mthfd2-IN-5**?

A4: A multi-pronged approach is recommended:

- Biochemical Assays: Determine the half-maximal inhibitory concentration (IC50) of Mthfd2-IN-5 against purified MTHFD2, MTHFD1, and MTHFD2L enzymes to quantify its selectivity.
 [4]
- Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells, providing evidence of whether the inhibitor binds to its intended target in a cellular environment.[4][9]
- Phenotypic Assays in Knockout/Knockdown Cells: Compare the effect of Mthfd2-IN-5 in wild-type cells versus cells where MTHFD1 or MTHFD2L has been genetically depleted. A diminished effect in the knockout/knockdown cells could suggest off-target activity.[10]

Troubleshooting Guide



Issue	Potential Cause	Suggested Mitigation Strategy
High cellular toxicity at concentrations required for MTHFD2 inhibition.	1. Off-target toxicity. 2. Severe on-target toxicity due to complete disruption of one-carbon metabolism.	1. Profile Mthfd2-IN-5 against a broad panel of kinases and other metabolic enzymes. 2. Perform dose-response curves in multiple cell lines with varying MTHFD2 expression levels. 3. Conduct rescue experiments with formate or thymidine to confirm on-target toxicity.[4][8]
Lack of a clear dose-response in cellular assays.	Inhibitor precipitation at high concentrations. 2. Complex biological response with a narrow therapeutic window.	Check the solubility of Mthfd2-IN-5 in your assay medium. 2. Perform a detailed time-course experiment at multiple concentrations.
Observed phenotype is not rescued by formate or thymidine supplementation.	1. The phenotype is due to a genuine off-target effect. 2. The rescue agent is not being efficiently taken up or utilized by the cells.	1. Perform proteome-wide thermal shift assays to identify other potential binding partners. 2. Confirm the uptake and metabolic incorporation of the rescue agent.

Quantitative Data Summary

The following tables summarize the biochemical selectivity and cellular activity of various published MTHFD2 inhibitors. This data can be used as a reference for designing experiments with **Mthfd2-IN-5**.

Table 1: Biochemical Selectivity of MTHFD2 Inhibitors



Inhibitor	MTHFD2 IC50 (nM)	MTHFD1 IC50 (nM)	MTHFD2L IC50 (nM)	Selectivity (MTHFD1/M THFD2)	Reference
LY345899	663	96	-	0.14	[7][11]
TH7299	254	89	126	0.35	[12][13]
TH9028	Low nanomolar	0.5	27	-	[7][12]
TH9619	Low nanomolar	16	147	-	[7][12]
Compound 1	8,300	> 100,000	-	> 12	[7][11]
DS44960156	-	-	-	> 18-fold	[11]
DS18561882	-	-	-	> 18-fold	[3]

Table 2: Cellular Thermal Shift Assay (CETSA) Data for MTHFD2 Inhibitors

Inhibitor	Assay Type	ΔTm (°C)	Cell Line	Reference
LY345899	DSF	+10.75	N/A	[9]
TH9028	CETSA	+6.4	HL-60	[9]
TH9619	CETSA	+5.9	HL-60	[9]

Note: Direct comparison of Δ Tm values between DSF (purified protein) and CETSA (intact cells) should be made with caution due to the different experimental environments.[9]

Experimental Protocols Biochemical Assay for MTHFD2/1/2L Inhibition

This protocol describes a general method for determining the IC50 of an inhibitor against purified MTHFD2, MTHFD1, and MTHFD2L.

Materials:



- Purified recombinant human MTHFD2, MTHFD1, and MTHFD2L enzymes.
- Assay buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM NAD+).[4]
- Substrate: 5,10-methylenetetrahydrofolate (CH2-THF).[4]
- Test inhibitor (serial dilutions in DMSO).
- 96-well UV-transparent microplate.
- Spectrophotometer capable of reading absorbance at 340 nm.[4]

Procedure:

- Prepare serial dilutions of the test inhibitor in DMSO.
- In a 96-well plate, add assay buffer, the appropriate enzyme (MTHFD2, MTHFD1, or MTHFD2L), and the test inhibitor at various concentrations.[4]
- Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.[4]
- Initiate the reaction by adding the substrate (CH2-THF).[4]
- Immediately measure the rate of NADH production by monitoring the increase in absorbance at 340 nm over time.[4]
- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Cellular Thermal Shift Assay (CETSA)

This protocol assesses the target engagement of an inhibitor in intact cells.

Materials:

· Cell line of interest.



- Complete cell culture medium.
- Mthfd2-IN-5 (stock solution in DMSO).
- Phosphate-buffered saline (PBS).
- · Lysis buffer with protease inhibitors.
- Equipment for Western blotting or other protein detection methods.

Procedure:

- Cell Treatment:
 - Culture cells to ~80% confluency.
 - Treat cells with Mthfd2-IN-5 at the desired concentration or with vehicle (DMSO) for 1-2 hours.[9]
- Thermal Challenge:
 - Harvest and wash the cells with PBS.
 - Resuspend the cells in PBS and aliquot into PCR tubes.
 - Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling to room temperature.[9]
- Cell Lysis and Protein Quantification:
 - Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
 - Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
 - Quantify the amount of soluble MTHFD2 in the supernatant using Western blotting or another sensitive protein detection method.
- Data Analysis:



- Plot the amount of soluble MTHFD2 as a function of temperature.
- A shift in the melting curve to a higher temperature in the presence of Mthfd2-IN-5 indicates target engagement.[9]

Rescue Experiment

This protocol is used to confirm that the observed cellular phenotype is due to the on-target inhibition of one-carbon metabolism.

Materials:

- · Cell line of interest.
- Complete cell culture medium.
- Mthfd2-IN-5.
- Rescue agents: Sodium formate (e.g., 5 mM) or a nucleoside mixture (e.g., thymidine at 20 μM).[1][8]
- Reagents for cell viability assay (e.g., MTT, CellTiter-Glo).

Procedure:

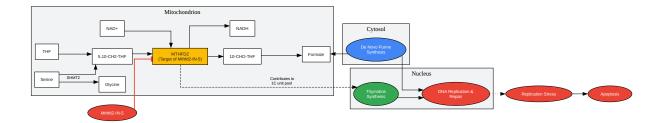
- Seed cells in a 96-well plate and allow them to attach overnight.
- Treat the cells with a dose-response of Mthfd2-IN-5 in the presence or absence of the rescue agent (formate or nucleosides).[8]
- Include controls for vehicle (DMSO) and the rescue agent alone.
- Incubate the cells for a period sufficient to observe a phenotype (e.g., 72-96 hours).
- Assess cell viability using a standard assay.
- Data Analysis: If the addition of the rescue agent reverses the cytotoxic or anti-proliferative effects of Mthfd2-IN-5, it provides strong evidence for an on-target mechanism.[8]



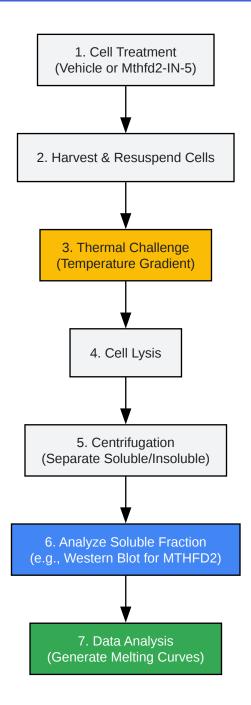
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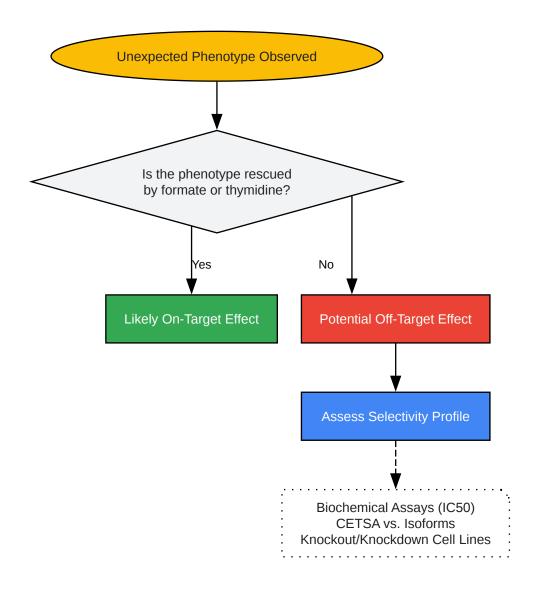












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